molecular formula C14H14O2 B14330462 (4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone CAS No. 108939-81-7

(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone

Cat. No.: B14330462
CAS No.: 108939-81-7
M. Wt: 214.26 g/mol
InChI Key: MRYHQUKWLMCQDJ-UHFFFAOYSA-N
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Description

(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone is a complex organic compound that features both furan and indene moieties This compound is of interest due to its unique structural properties, which combine the reactivity of furan with the stability of indene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone typically involves multi-step organic reactions. One common method is the condensation of 2,3-dihydro-1H-indene-1-carboxaldehyde with 4,5-dihydrofuran in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) facilitate substitution reactions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated indenes and substituted furans.

Scientific Research Applications

(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The furan and indene moieties allow the compound to bind to active sites, inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-1-one: Shares the indene moiety but lacks the furan ring.

    4,5-Dihydrofuran-3-one: Contains the furan ring but lacks the indene moiety.

Uniqueness

(4,5-Dihydrofuran-3-yl)(2,3-dihydro-1H-inden-1-yl)methanone is unique due to its combination of furan and indene structures, which confer distinct reactivity and stability. This duality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

108939-81-7

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2,3-dihydrofuran-4-yl(2,3-dihydro-1H-inden-1-yl)methanone

InChI

InChI=1S/C14H14O2/c15-14(11-7-8-16-9-11)13-6-5-10-3-1-2-4-12(10)13/h1-4,9,13H,5-8H2

InChI Key

MRYHQUKWLMCQDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)C3=COCC3

Origin of Product

United States

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